

Monobutyl Phosphate-d9: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Monobutyl Phosphate-d9*

Cat. No.: *B15558804*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of **Monobutyl Phosphate-d9**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this deuterated compound is utilized. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and analysis, and visualizations to aid in understanding its chemical workflows.

Chemical Properties

Monobutyl Phosphate-d9 is the deuterated form of Monobutyl Phosphate, where the nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of its non-deuterated counterpart.

Physical and Chemical Data

A summary of the key physical and chemical properties of **Monobutyl Phosphate-d9** is presented in Table 1. This data has been compiled from various sources, including PubChem and commercial supplier information.[\[1\]](#)

Table 1: Physical and Chemical Properties of **Monobutyl Phosphate-d9**

Property	Value	Source
IUPAC Name	(1,1,2,2,3,3,4,4,4- nonadeuteriobutyl) dihydrogen phosphate	[1]
CAS Number	156213-20-6	[1]
Molecular Formula	C ₄ H ₂ D ₉ O ₄ P	
Molecular Weight	163.16 g/mol	[1]
Appearance	Pale Yellow Oil/Oily Matter	
Purity	>95% (typically by HPLC)	
Isotopic Purity	>98%	
Solubility	Slightly soluble in Chloroform and Methanol.	
Storage Conditions	2-8°C or -20°C under an inert atmosphere, Hygroscopic	
XLogP3-AA	-0.3	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	4	[1]
Exact Mass	163.09598654 Da	[1]

Spectroscopic Data

While specific experimental spectra for **Monobutyl Phosphate-d9** are not readily available in the public domain, the following tables present plausible data based on the known structure of the molecule and general principles of NMR and mass spectrometry. The Certificate of Analysis from LGC Standards confirms that the NMR and MS data conform to the expected structure.

Table 2: Plausible ¹H, ¹³C, and ³¹P NMR Spectral Data for **Monobutyl Phosphate-d9**

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
¹ H	~10-12	br s	-	2 x P-OH
¹³ C	~67	t	J(C-P) ≈ 5-7 Hz	O-CD ₂ -
~32	m	-	-	-CD ₂ -
~18	m	-	-	-CD ₂ -
~13	m	-	-	-CD ₃
³¹ P	~0-2	s	-	-

Note: In the ¹H NMR spectrum of a fully deuterated butyl chain, proton signals would be absent. The broad singlet would correspond to the acidic protons of the phosphate group. The ¹³C NMR signals would be complex multiplets due to deuterium coupling.

Table 3: Plausible Mass Spectrometry Data for **Monobutyl Phosphate-d9**

Ionization Mode	m/z (Da)	Fragmentation
ESI-	162.1	[M-H] ⁻
	97.0	[H ₂ PO ₄] ⁻
ESI+	164.1	[M+H] ⁺
	107.1	[M-C ₄ D ₉ O+H] ⁺ (loss of deuterated butoxy group)

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **Monobutyl Phosphate-d9**.

Synthesis of Monobutyl Phosphate-d9

The following protocol is adapted from a patented method for the synthesis of deuterated monobutyl and dibutyl phosphates.

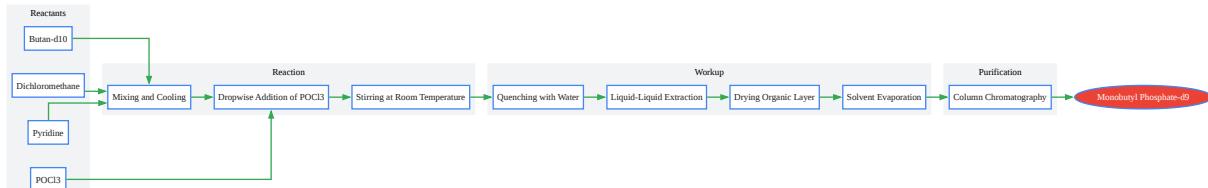
Materials:

- Butan-d10 (perdeuterated butanol)
- Phosphorus oxychloride (POCl_3)
- Pyridine
- Dichloromethane (CH_2Cl_2)
- Deionized water

Procedure:

- In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve butan-d10 and pyridine in dichloromethane.
- Cool the mixture in an ice bath.
- Slowly add phosphorus oxychloride dropwise to the cooled solution with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Carefully quench the reaction by the slow addition of deionized water.
- Separate the organic layer and wash it sequentially with dilute hydrochloric acid and deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield a mixture of deuterated monobutyl and dibutyl phosphates.
- Purify **Monobutyl Phosphate-d9** from the mixture using a suitable chromatographic technique, such as column chromatography on silica gel.

Diagram 1: Synthesis Workflow of **Monobutyl Phosphate-d9**



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Caption: A flowchart illustrating the key steps in the synthesis of **Monobutyl Phosphate-d9**.

Analytical Methods

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

- A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). The specific gradient will depend on the HPLC system and column used.

Procedure:

- Prepare a standard solution of **Monobutyl Phosphate-d9** in the mobile phase.

- Inject the sample onto the HPLC system.
- Monitor the elution profile at a suitable wavelength (typically in the low UV range, e.g., 200-210 nm, as phosphate esters have a weak chromophore).
- Quantify the purity based on the peak area relative to any impurities.

Due to the low volatility of phosphate esters, derivatization is often required for GC-MS analysis.

Derivatization Agent:

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Instrumentation:

- GC-MS system with a suitable capillary column (e.g., DB-5ms)

GC Conditions:

- Injector Temperature: 250°C
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- Carrier Gas: Helium

MS Conditions:

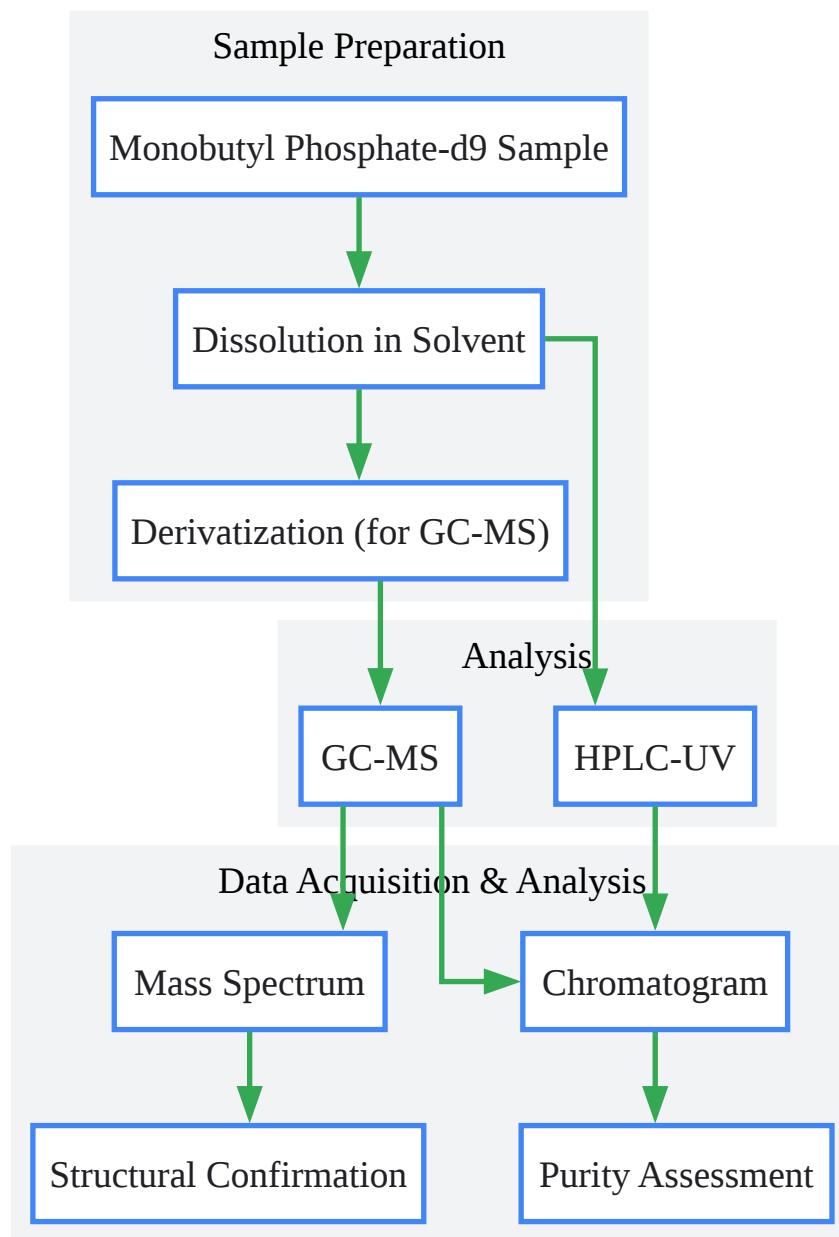
- Ionization Mode: Electron Ionization (EI)
- Scan Range: m/z 50-500

Procedure:

- Evaporate the solvent from the **Monobutyl Phosphate-d9** sample.
- Add the derivatizing agent (BSTFA with TMCS) and heat at 70°C for 30 minutes.
- Inject the derivatized sample into the GC-MS.

- Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

Diagram 2: Analytical Workflow for **Monobutyl Phosphate-d9**



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Caption: A general workflow for the analysis of **Monobutyl Phosphate-d9** using HPLC and GC-MS.

Biological Activity and Applications

Monobutyl Phosphate-d9 is primarily used as an internal standard for the quantification of Monobutyl Phosphate in biological and environmental samples. The non-deuterated form, Monobutyl Phosphate, is a metabolite of organophosphate esters, which are used as flame retardants, plasticizers, and pesticides. Therefore, the accurate measurement of Monobutyl Phosphate is crucial for toxicological and environmental monitoring studies. The use of a deuterated internal standard like **Monobutyl Phosphate-d9** allows for correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Safety and Handling

Monobutyl Phosphate-d9 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is listed as hygroscopic, so it should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a comprehensive overview of the chemical properties of **Monobutyl Phosphate-d9**. The information presented is intended to support researchers and scientists in their work with this important deuterated compound.

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References

- 1. Monobutyl Phosphate-d9 | C4H11O4P | CID 131668140 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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